molecular formula C13H18N2O5 B563219 Corynecin III CAS No. 18048-95-8

Corynecin III

Cat. No.: B563219
CAS No.: 18048-95-8
M. Wt: 282.29 g/mol
InChI Key: IUBVSPMUTLUQHL-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynecin III is a naturally occurring antibiotic compound produced by the bacterium Corynebacterium hydrocarboclastusThis compound exhibits a broad antibacterial spectrum, although it is less potent compared to chloramphenicol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corynecin III is biosynthesized by Corynebacterium hydrocarboclastus. The production involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II. Specifically, the isobutyryl group of this compound is derived from L-valine via α-ketoisovalerate .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Corynebacterium hydrocarboclastus in a controlled environment. The addition of specific amino acids to the culture medium can enhance the production yield. The process includes fermentation, extraction, and purification steps to isolate this compound from the culture broth .

Chemical Reactions Analysis

Types of Reactions

Corynecin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Corynecin III has several scientific research applications:

Mechanism of Action

Corynecin III exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein production. This mechanism is similar to that of chloramphenicol, although this compound is less potent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Corynecin III is unique due to its specific biosynthetic pathway involving L-valine and α-ketoisovalerate. Its structural similarity to chloramphenicol but lower potency makes it an interesting compound for comparative studies in antibiotic research .

Properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVSPMUTLUQHL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877272
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18048-95-8
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of the isobutyryl group found in Corynecin III?

A1: The research suggests that the isobutyryl group of this compound is derived from l-valine. This conclusion is based on feeding experiments where l-valine-U-14C was incorporated into this compound, suggesting a biosynthetic pathway involving α-ketoisovalerate [].

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